2-Methoxy-5-methylpyridine-3-sulfonyl chloride
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Overview
Description
2-Methoxy-5-methylpyridine-3-sulfonyl chloride is an organic compound with the molecular formula C7H8ClNO3S and a molecular weight of 221.66 g/mol . It is a derivative of pyridine, characterized by the presence of a methoxy group at the 2-position, a methyl group at the 5-position, and a sulfonyl chloride group at the 3-position . This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 2-Methoxy-5-methylpyridine-3-sulfonyl chloride typically involves the sulfonylation of 2-methoxy-5-methylpyridine. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent . The reaction conditions generally include:
Temperature: The reaction is usually conducted at low temperatures to control the exothermic nature of the sulfonylation process.
Solvent: Anhydrous solvents such as dichloromethane or chloroform are commonly used to dissolve the reactants and facilitate the reaction.
Reaction Time: The reaction time can vary depending on the scale and specific conditions but typically ranges from a few hours to overnight.
Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
2-Methoxy-5-methylpyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, its derivatives can undergo such transformations depending on the functional groups introduced.
Common reagents used in these reactions include amines, alcohols, thiols, and bases such as sodium hydroxide or potassium carbonate . The major products formed depend on the specific nucleophile and reaction conditions employed.
Scientific Research Applications
2-Methoxy-5-methylpyridine-3-sulfonyl chloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Methoxy-5-methylpyridine-3-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
2-Methoxy-5-methylpyridine-3-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
2-Methoxy-5-methylpyridine-3-sulfonyl fluoride: Similar in structure but with a fluoride group instead of chloride, which can affect its reactivity and applications.
2-Methoxy-5-methylpyridine-3-sulfonic acid: The hydrolyzed form of the sulfonyl chloride, used in different chemical contexts.
Other pyridine sulfonyl chlorides: Compounds with variations in the substituents on the pyridine ring, which can influence their chemical properties and reactivity.
Properties
IUPAC Name |
2-methoxy-5-methylpyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S/c1-5-3-6(13(8,10)11)7(12-2)9-4-5/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEVKJDZRZEFCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OC)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1600121-55-8 |
Source
|
Record name | 2-methoxy-5-methylpyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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